molecular formula C11H9BrF3NO B1459080 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide CAS No. 1531668-14-0

4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide

Cat. No. B1459080
CAS RN: 1531668-14-0
M. Wt: 308.09 g/mol
InChI Key: WIDLZOKOXCZQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C11H9BrF3NO . It has an average mass of 308.095 Da and a monoisotopic mass of 306.981964 Da .


Molecular Structure Analysis

The molecular structure of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide consists of a benzamide core with a bromine atom at the 4th position, a cyclopropyl group attached to the nitrogen atom, and a trifluoromethyl group at the 3rd position .

Scientific Research Applications

Synthesis and Characterization

One research avenue involves the synthesis and characterization of metal complexes derived from related benzamide compounds. For instance, Binzet et al. (2009) synthesized and characterized Ni(II) and Cu(II) complexes of 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives, showing the formation of neutral cis-[ML2] complexes through spectral and crystallographic analysis. This study provides insights into the structural and electronic characteristics of these complexes, contributing to the understanding of their potential applications in coordination chemistry and material science (Binzet, Külcü, Flörke, & Arslan, 2009).

Crystal Structure Analysis

Research on the crystal structure of related benzamide derivatives by Suchetan et al. (2016) highlights the impact of trifluoromethyl and halogen substitutions on molecular conformation and packing. This study presents the crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides with different halogen substitutions, revealing variations in dihedral angles and packing motifs influenced by the halogen size and electronegativity (Suchetan, Suresha, Naveen, & Lokanath, 2016).

Application in Synthesis of Complex Molecules

In the synthesis of complex molecules, the related trifluoromethyl and bromo substituents play crucial roles. For example, Cong-zhan (2009) described the synthesis of Nilotinib, an antitumor agent, using a precursor with a trifluoromethyl and bromo-substituted phenylamine. This process involves several steps, including reactions with imidazole derivatives and cyclization, highlighting the role of these functional groups in constructing biologically active compounds (Wang Cong-zhan, 2009).

Antipathogenic Properties

The antipathogenic activities of thiourea derivatives incorporating bromophenyl and trifluoromethyl groups have been explored by Limban et al. (2011). Their study demonstrates the potential of these compounds as antimicrobial agents, particularly against biofilm-forming bacteria. The presence of bromine and trifluoromethyl groups on the phenyl ring of the thiourea moiety significantly enhances the antibacterial efficacy, offering a promising avenue for developing new antibiofilm agents (Limban, Marutescu, & Chifiriuc, 2011).

Insecticidal Activity

Further, Luo et al. (2020) synthesized meta-diamide compounds containing cyclopropyl groups and investigated their insecticidal activities. Their findings suggest that some compounds exhibited high efficacy against agricultural pests, demonstrating the potential of incorporating trifluoromethyl and bromo groups into insecticide design. The study showcases the importance of structural modification in enhancing the biological activity of chemical compounds (Luo, Ma, Lv, Pang, Xiang, Zhou, Yin, & Liu, 2020).

properties

IUPAC Name

4-bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF3NO/c12-9-4-1-6(5-8(9)11(13,14)15)10(17)16-7-2-3-7/h1,4-5,7H,2-3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDLZOKOXCZQQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.